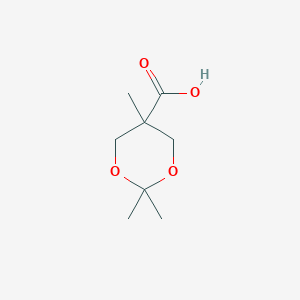

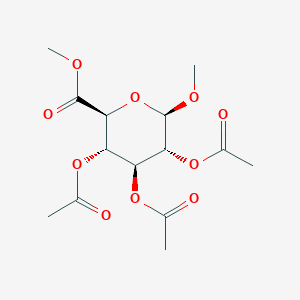

Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Descripción general

Descripción

“Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester” is a compound that originates from glucuronic acid . It plays an indispensable role in drug metabolism and detoxification mechanisms . It is also a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux .

Synthesis Analysis

The synthesis of this compound involves several steps. It starts with D-glucuronic acid as the raw material. The first step is to prepare D-glucuronic acid methyl ester, which is then acetylated to obtain 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester . The final step involves bromination to yield the desired product .Molecular Structure Analysis

The molecular formula of “Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester” is C14H20O10 . Its IUPAC name is dimethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate .Chemical Reactions Analysis

This compound is renowned in the biomedicine industry and serves as a pivotal compound . It is a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux , and is useful in studies of Glucuronidation, a major drug metabolizing process .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 348.31 .Aplicaciones Científicas De Investigación

Cancer Research: Prodrug Development

This compound has been utilized in the development of water-soluble camptothecin glucuronide derivatives. These derivatives are studied for their potential as cancer prodrugs in monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) . The acetyl groups enhance the solubility and stability of the prodrug, which can be activated at the tumor site by specific enzymes.

Material Science: Synthesis of Anionic Surfactants

In material science, the compound serves as a precursor for the synthesis of anionic surfactants . These surfactants have applications ranging from detergents to emulsifiers in various industrial processes.

Biochemical Studies: Enzyme Substrate

The compound’s phosphorylated derivatives are valuable for studying substrates for inositol synthase . This enzyme plays a crucial role in the phosphatidylinositol cycle, which is significant in cellular signaling.

.Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

Given its structural similarity to glucuronic acid, it may potentially be involved in glucuronidation processes, which are crucial for the detoxification and elimination of various substances in the body .

Pharmacokinetics

Due to its chemical structure, it’s likely that it would be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Given its potential involvement in glucuronidation processes, it may play a role in the detoxification of various substances, potentially leading to changes in cellular function .

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLHCDEZYULJJ-ZXPJVPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)